molecular formula C15H17NO B389756 N-(4-methoxyphenyl)-N-(1-phenylethyl)amine

N-(4-methoxyphenyl)-N-(1-phenylethyl)amine

Katalognummer: B389756
Molekulargewicht: 227.3g/mol
InChI-Schlüssel: QKBUMGWVDNFABU-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(p-Anisyl)-alpha-methylbenzylamine is a chiral amine compound that features a p-anisyl group attached to an alpha-methylbenzylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(p-Anisyl)-alpha-methylbenzylamine typically involves the reaction of p-anisaldehyde with ®-alpha-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chiral amine.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(p-Anisyl)-alpha-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

®-N-(p-Anisyl)-alpha-methylbenzylamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-N-(p-Anisyl)-alpha-methylbenzylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-(p-Anisyl)-alpha-methylbenzylamine: The enantiomer of the compound, which may exhibit different biological activities.

    N-(p-Anisyl)-alpha-methylbenzylamine: The racemic mixture of the compound.

    N-(p-Anisyl)-benzylamine: Lacks the alpha-methyl group, leading to different chemical properties.

Uniqueness

®-N-(p-Anisyl)-alpha-methylbenzylamine is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific interactions with molecular targets also distinguish it from its racemic and achiral counterparts .

Eigenschaften

Molekularformel

C15H17NO

Molekulargewicht

227.3g/mol

IUPAC-Name

4-methoxy-N-[(1R)-1-phenylethyl]aniline

InChI

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3/t12-/m1/s1

InChI-Schlüssel

QKBUMGWVDNFABU-GFCCVEGCSA-N

SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Isomerische SMILES

C[C@H](C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Kanonische SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.